2-Chloro-N-(1-cyclohexylpiperidin-3-yl)propanamide
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Overview
Description
2-Chloro-N-(1-cyclohexylpiperidin-3-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyclohexylpiperidine moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyclohexylpiperidin-3-yl)propanamide typically involves the reaction of 1-cyclohexylpiperidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyclohexylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclohexylpiperidine moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Reduction Reactions: Formation of the corresponding amine.
Oxidation Reactions: Formation of hydroxyl or carbonyl derivatives.
Scientific Research Applications
2-Chloro-N-(1-cyclohexylpiperidin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of new therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyclohexylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methylphenyl)propanamide
- 2-Chloro-N-(6-cyanopyridin-3-yl)propanamide
- N-(1-cyclohexylpiperidin-3-yl)acetamide
Uniqueness
2-Chloro-N-(1-cyclohexylpiperidin-3-yl)propanamide is unique due to its specific structural features, such as the cyclohexylpiperidine moiety, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for the development of new drugs and chemical entities.
Properties
IUPAC Name |
2-chloro-N-(1-cyclohexylpiperidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O/c1-11(15)14(18)16-12-6-5-9-17(10-12)13-7-3-2-4-8-13/h11-13H,2-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERLGMWMISWOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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